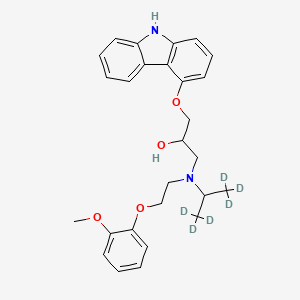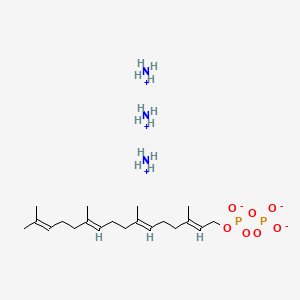
Trimethylamine-d9 Hydrochloride
Vue d'ensemble
Description
Trimethylamine-d9 Hydrochloride, also known as Trimethyl-D9-Ammonium Hydrochloride, is a versatile building block used in the synthesis of various compounds . It is used in the synthesis of cholines, plant growth regulators, strongly basic anion exchange resins, dye leveling agents, and a number of basic dyes .
Synthesis Analysis
Trimethylamine Hydrochloride can be synthesized from technical ammonium chloride and paraformaldehyde . The reaction mixture is gradually heated, leading to liquefaction and a vigorous evolution of carbon dioxide. The reaction is allowed to continue without further heating until the gas evolution is less vigorous. Heat is again applied and the temperature of the bath raised until there is practically no more evolution of carbon dioxide .
Molecular Structure Analysis
The molecular formula of this compound is C3 2H9 N . Cl H . The structure of Trimethylamine can be found in various databases .
Chemical Reactions Analysis
Trimethylamine is a very polar basic compound with a pKa of about 10 . It is used as a building block in pharmaceutical, agricultural, and chemical industries . Trimethylamine-N-oxide (TMAO), a microbiome-derived metabolite from the metabolism of choline, betaine, and carnitines, is associated with adverse cardiovascular outcomes .
Physical And Chemical Properties Analysis
This compound is a white to pale yellow solid . It has a molecular weight of 104.63 . The vapor density is 2.09 (vs air), the vapor pressure is 13.3 psi (at 21 °C), and the density is 0.734 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
1. Analytical Method Development
Trimethylamine-d9 hydrochloride is used as an internal standard in the development of sensitive and accurate analytical methods. For instance, a study by Yu et al. (2018) describes a method for determining trimethylamine N-oxide (TMAO), choline, and betaine in human plasma. This method uses d9-trimethylamine N-oxide (TMAO), d9-choline, and d9-betaine as internal standards, enhancing the assay's precision for clinical or research purposes.
2. Metabolic Fate Studies
This compound is used in studies to understand the metabolic fate of trimethylamine compounds in humans. A study by Taesuwan et al. (2016) used deuterium-labeled methyl d9-TMAO to trace the metabolism and elimination of TMAO in the human body, providing insights into its role in chronic disease risk.
3. Solid-State NMR Studies
In the field of physical chemistry, this compound is utilized for NMR studies. Vega and Luz (1987) conducted deuterium NMR quadrupole echo spectra of trimethylamine-d9 in the solid phase. Their study offers quantitative kinetic parameters for dynamic processes in trimethylamine, contributing to a deeper understanding of its molecular behavior.
4. Pharmaceutical Research
This compound plays a role in pharmaceutical research. For example, Li et al. (2021) demonstrated its use in understanding the effects of berberine on TMA/TMAO production, which has implications for treating atherosclerosis.
5. Gas-Phase Decomposition Studies
In materials science, Thon et al. (1997) used trimethylamine in studies to determine the gas-phase decomposition kinetics relevant to semiconductor growth. This research aids in understanding the thermal behavior of trimethylamine in industrial applications.
6. Microbial Metabolism Studies
This compound is also pivotal in studies exploring the microbial metabolism in the gut and its implications for diseases. Wang et al. (2015) used it to understand how microbial trimethylamine production affects atherosclerosis, highlighting its potential as a therapeutic target.
Mécanisme D'action
Target of Action
Trimethylamine-d9 Hydrochloride, also known as Trimethyl-d9-amine hydrochloride, is a versatile building block used in the synthesis of various compounds
Mode of Action
It is known to be used in the synthesis of various compounds, indicating its role as a reactant in chemical reactions .
Biochemical Pathways
Trimethylamine, the non-deuterated form of Trimethylamine-d9, is produced by the gut microbiota from dietary quaternary amines, mainly choline and carnitine . It is associated with atherosclerosis and severe cardiovascular disease . .
Pharmacokinetics
A study on the serum pharmacokinetics of choline, trimethylamine, and trimethylamine-n-oxide after oral gavage of phosphatidylcholines in mice has been conducted . This study might provide some insights into the ADME properties of this compound, given the structural similarities.
Result of Action
It is known that trimethylamine, once oxidized in the liver to form trimethylamine n-oxide (tmao), can have detrimental effects on cardiovascular health .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where this compound serves as a substrate.
Cellular Effects
This compound, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that this compound is rapidly metabolized and its effects can be observed shortly after administration .
Metabolic Pathways
This compound is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .
Propriétés
IUPAC Name |
1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746130 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18856-86-5 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18856-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)


![3-Oxa-6-azabicyclo[3.1.0]hexane, 6-acetyl-2-(methoxymethyl)-, [1S-](/img/no-structure.png)





![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)
